1-Bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to maintain precise control over reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield different reduced forms.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
1-Bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-(2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but lacks the trifluoromethoxy group.
1-Bromo-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure with different substitution pattern on the phenyl ring.
Uniqueness
1-Bromo-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups, which can significantly influence its chemical properties and reactivity. This combination of functional groups is less common and can provide distinct advantages in specific applications.
Properties
Molecular Formula |
C11H7BrF6O2S |
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Molecular Weight |
397.13 g/mol |
IUPAC Name |
1-bromo-1-[2-(trifluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7BrF6O2S/c1-5(19)9(12)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
RMZSNDYTCMDKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)OC(F)(F)F)Br |
Origin of Product |
United States |
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